
Methyl 3-bromo-2-fluorobenzoate
Overview
Description
Methyl 3-bromo-2-fluorobenzoate (CAS: 206551-41-9) is a halogenated aromatic ester with the molecular formula C₈H₆BrFO₂ and a molecular weight of 233.04 g/mol . Structurally, it features a bromine atom at the 3-position and a fluorine atom at the 2-position of the benzene ring, esterified with a methyl group (Figure 1). This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, owing to its reactivity in cross-coupling reactions and functional group transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-2-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-bromo-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, industrial processes may employ alternative catalysts and solvents to optimize the reaction efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted benzoates.
Reduction: Formation of methyl 3-bromo-2-fluorobenzyl alcohol.
Oxidation: Formation of 3-bromo-2-fluorobenzoic acid.
Scientific Research Applications
Methyl 3-bromo-2-fluorobenzoate (C8H6BrFO2) is a chemical compound with diverse applications in scientific research, particularly in synthesizing pharmaceutical compounds, agrochemicals, and advanced materials . It is also used in fluorinated compounds research and as a reference standard in analytical chemistry .
Scientific Research Applications
Synthesis of Pharmaceutical Compounds: this compound is a crucial intermediate in synthesizing various pharmaceuticals, notably in developing anti-cancer and anti-inflammatory drugs . In silico evaluations suggest that methyl 4-bromo-2-fluorobenzoate (MBF) exhibits structural stability and potential as a drug for fungal diseases . The molecule has hydrogen binding sites around the carbonyl group and forms hydrogen bonds with fungal protein 4FPR, displaying a high binding energy .
Agrochemical Development: This compound is utilized in creating agrochemicals like herbicides and pesticides, which enhance crop protection and yield .
Material Science: this compound is employed in formulating advanced materials such as polymers and resins, essential in manufacturing durable goods .
Fluorinated Compounds Research: Researchers use this compound to explore the properties of fluorinated compounds, which often exhibit unique characteristics beneficial in various applications .
Analytical Chemistry: It serves as a reference standard in analytical methods, aiding the accurate identification and quantification of similar compounds in complex mixtures .
Readthrough-Inducing Activity: Methyl 2-bromo-3-fluorobenzoate is used in the synthesis of compounds with readthrough-inducing activity . For example, it is used to synthesize compound 20j . The Heck reaction of methyl 2-bromo-3-fluorobenzoate with tert-butyl acrylate yields compound 34, which is then hydrogenated to produce compound 35 .
Dabrafenib Synthesis: this compound can be used as a synthetic intermediate of Dabrafenib .
Safety and Hazards
This compound is labeled with the following hazard statements :
- H302: Harmful if swallowed
- H312: Harmful in contact with skin
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H332: Harmful if inhaled
- H335: May cause respiratory irritation
Mechanism of Action
The mechanism of action of methyl 3-bromo-2-fluorobenzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or other molecular targets, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 3-bromo-2-fluorobenzoate belongs to a class of halogenated benzoate esters. Below is a detailed comparison with analogs, focusing on structural, reactivity, and application differences.
Structural Analogs and Substituent Effects
Table 1: Comparison of this compound with Key Analogs
Key Observations:
Substituent Position : The position of bromine significantly impacts reactivity. For example, bromine at the 3-position (as in the target compound) facilitates Suzuki-Miyaura coupling reactions, while bromine at the 5-position (Methyl 5-bromo-2-fluorobenzoate) may sterically hinder such reactions .
Ester Group : Ethyl 3-bromo-2-fluorobenzoate (CAS 334792-76-6) exhibits lower solubility in polar solvents compared to the methyl ester due to the longer alkyl chain .
Functional Groups : Methyl 4-bromo-3-formamidobenzoate introduces a formamido group, enabling participation in hydrogen bonding and serving as a directing group in metal-catalyzed reactions .
Physicochemical Properties
Table 2: Physical and Solubility Data
Property | This compound | Ethyl 3-bromo-2-fluorobenzoate | Methyl 5-bromo-2-fluorobenzoate |
---|---|---|---|
Melting Point | Not reported | Not reported | Not reported |
Solubility in DMSO | >10 mM | <10 mM | >10 mM |
Stability at -20°C | 1 month | 1 month | 1 month |
Purity (Typical) | >98% | 98% | 97% |
- Solubility : this compound's higher solubility in DMSO compared to its ethyl analog makes it preferable for high-throughput screening in drug discovery .
Biological Activity
Methyl 3-bromo-2-fluorobenzoate is an organic compound with significant potential in pharmaceutical applications due to its unique biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Identifiers:
Property | Details |
---|---|
CAS Number | 206551-41-9 |
Molecular Formula | C₈H₆BrFO₂ |
Molecular Weight | 233.036 g/mol |
IUPAC Name | This compound |
This compound features a complex halogenated structure that contributes to its reactivity and biological activity. The presence of bromine and fluorine atoms enhances its interaction with biological targets, making it a candidate for drug discovery.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. Its structure suggests potential interactions with various biological systems, particularly in targeting infectious diseases and cancer.
- Antifungal Activity :
-
Anticancer Potential :
- The compound's halogenated nature may contribute to its ability to disrupt cellular processes in cancer cells. Preliminary studies suggest it could inhibit pathways critical for tumor growth and proliferation.
In Silico Evaluations
Recent computational studies have evaluated the biological behavior of this compound using various modeling techniques:
- Molecular Docking : The compound was docked against several protein targets relevant to fungal infections, revealing significant binding affinities and interactions that could be leveraged for drug development.
- Toxicity Predictions : Toxicological assessments indicated that while the compound shows promise as a therapeutic agent, careful evaluation of its safety profile is necessary before clinical applications .
Synthesis Pathways
The synthesis of this compound typically involves halogenation reactions on a benzoic acid derivative. The following synthetic route is commonly employed:
- Starting Material : Methyl benzoate
- Reagents : Bromine and fluorine sources
- Conditions : Reflux in an appropriate solvent (e.g., dichloromethane) under controlled temperatures to facilitate selective halogenation.
Comparative Analysis with Related Compounds
A comparative analysis highlights how slight modifications in the halogenation pattern can lead to significant differences in biological activity:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
Methyl 3-bromo-6-chloro-2-fluorobenzoate | Contains bromine and chlorine | Different halogen positioning affects reactivity |
Methyl 4-bromo-2-fluorobenzoate | Similar halogenation pattern | Exhibits distinct antifungal properties |
This table illustrates the diversity within halogenated benzoates and emphasizes the importance of structural modifications on biological behavior.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 3-bromo-2-fluorobenzoate, and how are reaction conditions optimized?
this compound is typically synthesized via esterification of 3-bromo-2-fluorobenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Alternatively, halogenation (bromination/fluorination) of pre-functionalized benzoate esters may be employed. Optimization involves controlling stoichiometry, temperature (e.g., reflux conditions), and catalyst concentration to maximize yield. Purity is ensured via recrystallization or column chromatography, with monitoring by TLC .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., deshielding effects of Br and F). ¹⁹F NMR is critical for confirming fluorination.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
- IR Spectroscopy : Confirms ester carbonyl (C=O stretch ~1700 cm⁻¹) and C-Br/F vibrations.
- HPLC/GC : Validates purity (>95%) using reverse-phase columns or GC with flame ionization detection .
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) and ORTEP-III (for visualization) determines bond lengths, angles, and halogen-halogen interactions. Challenges include crystal growth due to steric hindrance from bromine and fluorine. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
Advanced Research Questions
Q. How do electronic and steric effects of bromine and fluorine substituents influence reactivity in cross-coupling reactions?
Bromine acts as a leaving group in Suzuki-Miyaura couplings, while fluorine’s electron-withdrawing nature enhances electrophilicity at the carbonyl. Steric effects from ortho-fluorine may slow transmetallation steps. Computational studies (e.g., DFT) predict charge distribution and transition states, guiding ligand selection (e.g., Pd(PPh₃)₄ vs. XPhos) .
Q. What methodological approaches address contradictions in regioselectivity observed during functionalization of this compound?
Competing pathways (e.g., para-bromination vs. meta-fluorination) are analyzed via kinetic isotope effects (KIE) or isotopic labeling. Contrasting experimental and computational results (e.g., DFT vs. observed yields) are resolved by adjusting solvent polarity or using directing groups (e.g., -NO₂) to steer reactivity .
Q. How can density functional theory (DFT) predict the electronic properties of this compound for catalytic applications?
DFT calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Electron density maps (via QTAIM analysis) reveal halogen bonding potential. Validation involves correlating computed dipole moments with experimental solvatochromic data .
Q. What strategies mitigate challenges in crystallizing this compound derivatives for structural studies?
Co-crystallization with hydrogen-bond donors (e.g., pyridine) or use of mixed solvents (e.g., DCM/hexane) improves crystal packing. High-pressure crystallization or cryogenic techniques (e.g., liquid N₂ cooling) address low melting points. Twinned data are refined using SHELXL’s TWIN/BASF commands .
Properties
IUPAC Name |
methyl 3-bromo-2-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOFHFOFKBYRHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80616123 | |
Record name | Methyl 3-bromo-2-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80616123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206551-41-9 | |
Record name | Methyl 3-bromo-2-fluorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=206551-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-bromo-2-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80616123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-Bromo-2-fluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.